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Compound Name: (Rac)-3-Hydroxyphenylglycine

Cat. No.: B1662544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of

hydroxyphenylglycine (HPG), a non-proteinogenic amino acid crucial for the synthesis of

various secondary metabolites, including the vancomycin group of antibiotics. This document

details the enzymatic steps involved in the production of both L- and D-HPG, presents

quantitative data on enzyme kinetics and production yields, and provides detailed experimental

protocols for key enzymes in these pathways.

Introduction to Hydroxyphenylglycine
4-Hydroxyphenylglycine is a vital building block in the non-ribosomal peptide synthesis of

numerous bioactive compounds.[1] Its stereochemistry plays a critical role in the biological

activity of these molecules. While L-HPG is a naturally occurring component of glycopeptide

antibiotics, D-HPG is a key precursor for the semi-synthetic production of β-lactam antibiotics

like amoxicillin.[2] Understanding the biosynthetic routes to HPG is essential for the metabolic

engineering of microorganisms to enhance the production of these valuable pharmaceuticals.

Biosynthesis of L-Hydroxyphenylglycine
The biosynthesis of L-HPG originates from the shikimic acid pathway, a common route for the

synthesis of aromatic amino acids in microorganisms. The pathway from the intermediate

prephenate involves a four-enzyme cascade.[3][4]
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The key enzymes in the L-HPG biosynthetic pathway are:

Prephenate Dehydrogenase (Pdh): Catalyzes the conversion of prephenate to 4-

hydroxyphenylpyruvate.[4]

4-Hydroxymandelate Synthase (HmaS): A non-heme iron-dependent dioxygenase that

converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[5][6]

4-Hydroxymandelate Oxidase (Hmo): An FMN-dependent oxidase that catalyzes the

oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[5]

L-p-Hydroxyphenylglycine Transaminase (HpgT): A pyridoxal phosphate (PLP)-dependent

enzyme that catalyzes the final transamination step to produce L-HPG.[4]
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Biosynthesis pathway of L-Hydroxyphenylglycine.

Biosynthesis of D-Hydroxyphenylglycine
While a natural de novo biosynthetic pathway for D-HPG has not been identified, several

successful engineered routes have been developed. These strategies are crucial for the

industrial production of this important pharmaceutical precursor.

Engineered Pathway from Phenylalanine
One common approach involves the use of enzymes from the L-HPG pathway in combination

with a stereoinverting aminotransferase. This pathway typically starts from L-phenylalanine and

proceeds through the following steps:

Phenylalanine Hydroxylase: Converts L-phenylalanine to L-tyrosine.

Tyrosine Aminotransferase: Converts L-tyrosine to 4-hydroxyphenylpyruvate.
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4-Hydroxymandelate Synthase (HmaS): Converts 4-hydroxyphenylpyruvate to (S)-4-

hydroxymandelate.

4-Hydroxymandelate Oxidase (Hmo): Oxidizes (S)-4-hydroxymandelate to 4-

hydroxybenzoylformate.

D-Phenylglycine Aminotransferase (D-PhgAT): A stereoinverting enzyme that catalyzes the

transamination of 4-hydroxybenzoylformate to D-HPG.
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Engineered biosynthetic pathway for D-Hydroxyphenylglycine.

Hydantoinase-Carbamoylase Pathway
Another industrially relevant method for D-HPG production starts from the synthetic precursor

DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH). This pathway utilizes two key enzymes:

D-Hydantoinase: Specifically hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-

hydroxyphenylglycine.

N-Carbamoyl-D-amino Acid Amidohydrolase (D-Carbamoylase): Hydrolyzes N-carbamoyl-D-

hydroxyphenylglycine to D-HPG.

A racemase is often employed to convert the remaining L-HPH to DL-HPH, allowing for a

theoretical 100% conversion to the D-isomer.
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Hydantoinase-carbamoylase pathway for D-HPG production.

Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in

HPG biosynthesis and the production titers achieved in various engineered microbial systems.

Table 1: Kinetic Parameters of HPG Biosynthesis Enzymes
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Enzyme Organism Substrate Km (mM) kcat (s-1) Reference

Prephenate

Dehydrogena

se (Pdh)

Amycolatopsi

s methanolica
Prephenate 0.045 N/A [7]

4-

Hydroxymand

elate

Synthase

(HmaS)

Amycolatopsi

s orientalis

4-

Hydroxyphen

ylpyruvate

0.059 (Kd) 0.3 [8]

4-

Hydroxymand

elate Oxidase

(Hmo)

Pseudomona

s convexa

DL-4-

Hydroxymand

elate

0.44 N/A [9]

D-

Phenylglycine

Aminotransfe

rase (D-

PhgAT)

Pseudomona

s stutzeri

D-

Phenylglycine
1.1 N/A

D-

Phenylglycine

Aminotransfe

rase (D-

PhgAT)

Pseudomona

s stutzeri

2-

Oxoglutarate
2.4 N/A

D-

Carbamoylas

e

Pseudomona

s sp.

N-carbamoyl-

D-alanine
1.8 ± 0.2 15.6 ± 1.2 [10]

D-

Carbamoylas

e

Pseudomona

s sp.

N-carbamoyl-

D-tryptophan
0.9 ± 0.1 10.2 ± 0.8 [10]

N/A: Data not available in the cited literature.

Table 2: Production of D-Hydroxyphenylglycine in Engineered Microorganisms
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Organism Pathway Substrate Titer (g/L) Yield (%) Reference

Escherichia

coli

Hydantoinase

/Carbamoylas

e

DL-HPH 23.4 100

Escherichia

coli

Engineered

from L-

tyrosine

L-Tyrosine 42.69 92.5

Pseudomona

s putida

Engineered

from L-

phenylalanine

L-

Phenylalanin

e

1.2 N/A

N/A: Data not available in the cited literature.

Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity

assays of key enzymes in the HPG biosynthetic pathways.

Recombinant Expression and Purification of His-tagged
Enzymes
This protocol describes a general method for the expression and purification of His-tagged

enzymes, such as HmaS and HpgT, from E. coli.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Expression

Protein Purification

Transformation of E. coli
with expression vector

Cell Culture Growth

Induction of Protein Expression
(e.g., with IPTG)

Cell Harvest
(Centrifugation)

Cell Lysis
(e.g., Sonication)

Lysate Clarification
(Centrifugation)

Immobilized Metal Affinity
Chromatography (IMAC)

Elution of His-tagged Protein

Buffer Exchange
(Dialysis/Desalting)

Click to download full resolution via product page

Workflow for recombinant protein expression and purification.
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Methodology:

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable

expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal

His-tag.

Cell Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the

appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a

larger volume of Terrific Broth (TB) and grow at 37°C with vigorous shaking until the OD600

reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue

incubation for 16-24 hours.

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis

buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by

sonication on ice.

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity

column. Wash the column with wash buffer (lysis buffer with a higher imidazole

concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-

tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500

mM).

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer

using dialysis or a desalting column.

4-Hydroxymandelate Synthase (HmaS) Activity Assay
This protocol describes a stopped-flow spectrophotometric assay to measure the activity of

HmaS under anaerobic conditions.[11]

Reagents:

Purified HmaS enzyme
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4-Hydroxyphenylpyruvate (HPP) solution

Fe(II) solution (e.g., (NH4)2Fe(SO4)2)

Anaerobic buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

Prepare all solutions in anaerobic buffer.

Make the HmaS enzyme solution anaerobic in a sealed cuvette by repeated cycles of

vacuum and argon flushing.

In a stopped-flow instrument, rapidly mix the anaerobic HmaS solution with an anaerobic

solution containing Fe(II) and varying concentrations of HPP.

Monitor the formation of the HMS•Fe(II)•HPP complex by observing the increase in

absorbance at 475 nm.

The initial rates of the reaction at different HPP concentrations are used to determine the

kinetic parameters.

4-Hydroxymandelate Oxidase (Hmo) Activity Assay
This is a continuous spectrophotometric coupled-enzyme assay that measures the production

of hydrogen peroxide.[2]

Reagents:

Purified Hmo enzyme

(S)-4-Hydroxymandelate solution

Horseradish peroxidase (HRP)

A chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/phenol)

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
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Procedure:

In a cuvette, prepare a reaction mixture containing assay buffer, HRP, and the chromogenic

substrate.

Add the (S)-4-hydroxymandelate substrate at various concentrations.

Equilibrate the mixture to the desired temperature (e.g., 25°C).

Initiate the reaction by adding a known amount of the Hmo enzyme.

Monitor the increase in absorbance at the wavelength corresponding to the oxidized

chromogen (e.g., 460 nm for o-dianisidine) over time.

The initial rate of the reaction is determined from the linear portion of the absorbance versus

time plot.

Repeat the assay at varying substrate concentrations to determine Km and Vmax.

L-p-Hydroxyphenylglycine Transaminase (HpgT) Activity
Assay
This protocol describes an HPLC-based assay to measure the activity of HpgT.

Reagents:

Purified HpgT enzyme

4-Hydroxybenzoylformate solution

An amino donor (e.g., L-glutamate or L-tyrosine)

Pyridoxal phosphate (PLP)

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:
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Prepare a reaction mixture containing assay buffer, 4-hydroxybenzoylformate, the amino

donor, and PLP.

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

Initiate the reaction by adding the purified HpgT enzyme.

At various time points, take aliquots of the reaction and stop the reaction by adding an acid

(e.g., trichloroacetic acid).

Analyze the formation of L-HPG by reverse-phase HPLC. The separation can be achieved

on a C18 column with a mobile phase of acetonitrile and water containing 0.1%

trifluoroacetic acid.

Quantify the L-HPG peak by comparing its area to a standard curve.

The initial rate of L-HPG formation is used to calculate the enzyme activity.

Conclusion
The biosynthesis of hydroxyphenylglycine is a well-characterized process, particularly for the L-

enantiomer found in nature. The elucidation of these pathways has enabled the development of

engineered microbial systems for the efficient production of both L- and D-HPG. This technical

guide provides a foundational understanding of these pathways, along with the necessary

quantitative data and experimental protocols to aid researchers in the fields of metabolic

engineering, drug discovery, and biocatalysis. Further research into the optimization of these

pathways and the discovery of novel enzymes with improved characteristics will continue to be

a key area of focus for the sustainable production of these valuable amino acids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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